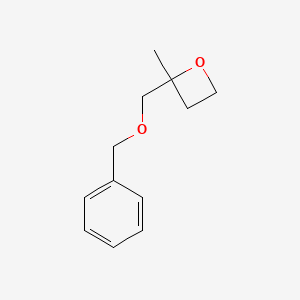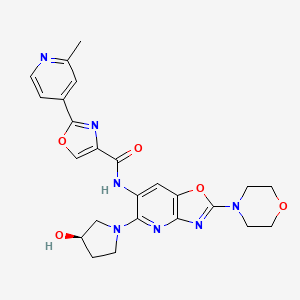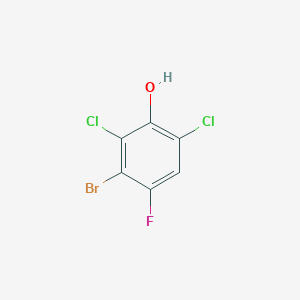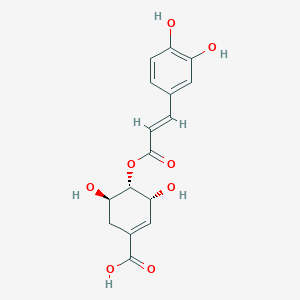
Tanshinol B
Overview
Description
Tanshinol B is a natural product found in Salvia miltiorrhiza and Salvia trijuga with data available.
Mechanism of Action
Target of Action
Tanshinol B, also known as Przewaquinone C, is a compound isolated from the roots of Salvia miltiorrhiza, a traditional Chinese medicine . It has been found to have varied pharmacological activities such as antibacterial, antioxidant, anti-inflammatory, and antineoplastic .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in cellular processes. For instance, it has been found to have a broad spectrum of cytotoxic effects on cell lines derived from human carcinomas of the colon, ovary, lung, mouth, and breast . It has also been found to have a neuroprotective effect, potentially by regulating neurotransmitters and neurological function .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to regulate pathways such as immune regulation, cancer, and lipid metabolism, such as lipid and atherosclerosis, chemical carcinogenesis-receptor activation pathways, and IL-17 signaling pathway . These pathways are critical for various biological processes, and their modulation can lead to downstream effects that contribute to the compound’s pharmacological activities.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. A study has shown that this compound can be determined in rat plasma using a UFLC–MS/MS method, and this method has been applied to a population pharmacokinetic (PPK) study of Compound Danshen Dripping Pills, which contain this compound . The study found that this compound was best described by a one-compartment model with linear elimination and first-order absorption . These properties impact the bioavailability of the compound and its therapeutic effects.
Result of Action
The action of this compound results in molecular and cellular effects that contribute to its pharmacological activities. For example, it has been found to play a significant preventive role in bone loss, impaired microstructure, dysfunction of bone metabolism, and poor bone quality . It also has a significant protective effect in bone microcirculation .
Biochemical Analysis
Biochemical Properties
Tanshinol B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with human organic anion transporters (OATs), including OAT1, OAT2, OAT3, and OAT4 . These interactions facilitate the uptake and transport of this compound within cells, impacting its bioavailability and efficacy. Additionally, this compound has been reported to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to enhance the cytotoxic activity of natural killer (NK) cells by promoting the expression of NKG2D and its molecular chaperone DAP10 . This interaction leads to the formation of the NKG2D-DAP10 complex, which is crucial for NK cell-mediated immune responses against tumor cells. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer and anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound is primarily taken up by cells through human organic anion transporters (OATs), which mediate its renal tubular secretion . Once inside the cells, this compound exerts its effects by inhibiting enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species (ROS) and mitigating oxidative damage . Additionally, this compound modulates the expression of genes associated with inflammation and cancer progression, further contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability under specific storage conditions, with minimal degradation over extended periods . In vitro and in vivo studies have demonstrated that this compound maintains its bioactivity over time, with long-term effects on cellular function, including sustained antioxidant and anticancer activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that this compound exhibits dose-dependent effects on bone mineral density (BMD) in osteoporosis animal models . At lower doses, this compound significantly improves BMD and bone quality, while higher doses may lead to adverse effects such as nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and bioavailability. The compound is extensively metabolized in the liver, with human liver microsomes (HLMs) and rat liver microsomes (RLMs) generating similar metabolites . These metabolic pathways involve hydroxylation reactions mediated by liver microsomal enzymes, resulting in the production of multiple metabolites . The metabolic flux and levels of these metabolites can impact the overall efficacy and safety of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Human organic anion transporters (OATs) play a key role in the cellular uptake and renal tubular secretion of this compound . These transporters facilitate the movement of this compound from the bloodstream into cells and subsequently into urine, influencing its systemic exposure and bioavailability . Additionally, this compound’s distribution within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is known to localize within cellular compartments such as the cytoplasm and mitochondria, where it exerts its antioxidant effects by reducing ROS levels . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further influencing its subcellular distribution and therapeutic potential .
Properties
IUPAC Name |
6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRKHBLVECIWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914288 | |
| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96839-29-1 | |
| Record name | Przewaquinone C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of Tanshinol B that has garnered research interest?
A1: Research suggests that this compound, a diterpenequinone found in Salvia miltiorrhiza, exhibits potential neuroprotective effects against ischemic stroke. [, ] It is believed to achieve this by potentially regulating neurotransmitters and neurological function. [] Further research is necessary to fully elucidate these mechanisms.
Q2: How does the structure of this compound compare to other similar compounds found in Salvia miltiorrhiza?
A2: this compound, along with Tanshinol A, are classified as abietane-type pigments and are structurally related to other tanshinone pigments found in Salvia miltiorrhiza. [] Their structures differ slightly, leading to variations in their biological activities.
Q3: What computational methods have been employed to study this compound?
A4: Researchers have used molecular docking studies to investigate the interactions between this compound and potential protein targets. [, ] In one study, this compound showed a favorable binding affinity with Neisseria adhesion A Regulatory protein (NadR), suggesting its potential as an anti-adhesive agent. [] Further research using molecular dynamics simulations could provide more insights into these interactions.
Q4: Is there any research on the potential toxicity of this compound?
A5: While computational analyses using pkCSM suggest that this compound possesses favorable ADMETox properties (absorption, distribution, metabolism, excretion, and toxicity), [] further experimental studies are crucial to fully assess its safety profile and potential toxicity in relevant biological systems.
Q5: What analytical techniques have been used to isolate and characterize this compound?
A6: Isolation of this compound from Salvia miltiorrhiza typically involves extraction followed by solvent separation and column chromatography techniques. [] Structural characterization likely involves techniques such as NMR spectroscopy and mass spectrometry, though specific details weren't provided in the provided abstracts.
Q6: Are there any known synonyms for this compound?
A7: Yes, this compound is also known as Przewaquinone C. [, ] It's important to note this synonym when researching the compound to ensure a comprehensive literature search.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,7S,10S,13S,16S,19R)-N-[(2R)-1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3028259.png)





![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)
![(2S)-3-Methyl-2-[[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B3028273.png)





